Bischloroanthrabenzoxocinone is a synthetic compound known for its role as a potent inhibitor of Type II fatty acid synthesis (FASII), which is crucial for the survival of various bacteria. This compound has garnered attention in the field of medicinal chemistry due to its potential applications in developing new antibacterial agents.
Bischloroanthrabenzoxocinone was identified through screening natural product extract libraries, leading to its characterization as a new inhibitor of fatty acid synthesis. It is also referred to by its abbreviation, (-)-BABX, and has been studied for its chemical properties and biological activities .
The synthesis of bischloroanthrabenzoxocinone involves several steps that typically include:
The synthesis can be optimized using various reagents and conditions, such as temperature control and reaction time, to achieve high yields and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS) are employed to confirm the structure and purity of the synthesized compound .
Bischloroanthrabenzoxocinone features a complex molecular architecture characterized by:
Bischloroanthrabenzoxocinone primarily acts as an inhibitor in fatty acid biosynthesis pathways. Its mechanism involves:
The compound has shown IC₅₀ values indicating its potency in inhibiting bacterial growth, with values around 11.4 μg/ml for certain strains .
The mechanism by which bischloroanthrabenzoxocinone exerts its effects involves:
Studies have shown that bischloroanthrabenzoxocinone effectively disrupts fatty acid biosynthesis in bacteria, contributing to its antibacterial properties .
Bischloroanthrabenzoxocinone is primarily explored for:
The ongoing research into bischloroanthrabenzoxocinone highlights its potential as a valuable compound in microbiology and medicinal chemistry, paving the way for innovative therapeutic strategies against bacterial infections .
Type II fatty acid synthesis represents a fundamental biochemical pathway that has been evolutionarily conserved across diverse bacterial pathogens. This pathway enables bacteria to generate essential phospholipid components for their cell membranes and specialized lipids required for virulence factors and endotoxins. Crucially, Gram-negative bacteria absolutely require Type II fatty acid synthesis for lipopolysaccharide production, as they cannot scavenge exogenous hydroxyl-fatty acids to construct these vital membrane components [2]. The pathway’s evolutionary persistence highlights its indispensable role in maintaining membrane fluidity, permeability, and structural integrity across varying environmental conditions. Even bacterial species capable of incorporating exogenous fatty acids still depend on Type II fatty acid synthesis for producing specific lipid precursors necessary for virulence signaling molecules. In Pseudomonas aeruginosa, for instance, Type II fatty acid synthesis inhibition simultaneously disrupts membrane biogenesis and quorum-sensing molecules like homoserine lactones and hydroxyquinolines, thereby attenuating pathogenicity beyond mere growth inhibition [2]. This dual functionality makes the pathway evolutionarily entrenched and difficult for pathogens to bypass through simple mutational adaptation.
The Type II fatty acid synthesis pathway presents a compelling pharmacological target due to its significant structural and mechanistic divergence from the mammalian Type I fatty acid synthase system. Unlike the mammalian multienzyme complex, bacterial Type II fatty acid synthesis employs discrete, monofunctional enzymes that catalyze individual steps in the fatty acid elongation cycle [5]. This architectural difference enables selective targeting of bacterial enzymes without cross-reactivity with human metabolism. Additionally, the active sites of Type II fatty acid synthesis enzymes exhibit high conservation across major bacterial pathogens, suggesting potential for broad-spectrum inhibitors while minimizing off-target effects [7].
Table 1: Key Enzymes in the Bacterial Type II Fatty Acid Synthesis Pathway
| Enzyme | Function | Validation as Antibacterial Target |
|---|---|---|
| β-Ketoacyl-Acyl Carrier Protein Synthase (FabB/FabF/FabH) | Catalyzes chain elongation via Claisen condensation reactions | Inhibited by natural products platensimycin and thiolactomycin |
| Enoyl-Acyl Carrier Protein Reductase (FabI) | Final reduction step in elongation cycle | Targeted by clinical drugs isoniazid and triclosan |
| Acetyl-CoA Carboxylase (AccC) | Initiates fatty acid synthesis via carboxylation | SABA analogs demonstrate selective inhibition |
| β-Ketoacyl-Acyl Carrier Protein Reductase (FabG) | First reduction in elongation cycle | Essential across all bacterial pathogens |
Pharmacological inhibition is further validated by existing clinical agents. Isoniazid (targeting InhA in Mycobacterium tuberculosis) and triclosan (inhibiting FabI in various pathogens) demonstrate that Type II fatty acid synthesis enzymes can be successfully targeted for therapeutic effect [1] [7]. Moreover, advanced compounds like afabicin and CG400549, which specifically target FabI in Staphylococcus aureus, have progressed to clinical trials, reinforcing the druggability of this pathway [7]. The absence of cytotoxicity in multiple inhibitor classes (e.g., SABA analogs with CC₅₀ ≥ 80 μM) further supports the pharmacological rationale, as mammalian cells rely on biochemically distinct fatty acid synthesis mechanisms [2].
Bischloroanthrabenzoxocinone represents a structurally unique polyketide-derived antibiotic that emerged from targeted screening initiatives against the Type II fatty acid synthesis pathway. Discovered through high-throughput screening of natural product libraries using a novel FASII inhibition assay, this compound was identified by its potent inhibition of the elongation cycle [3]. Unlike synthetic inhibitors such as the sulfonamidobenzamide analogs (which target AccC in Pseudomonas aeruginosa and Escherichia coli), bischloroanthrabenzoxocinone belongs to a distinct chemical class with a complex bis-tetrahydroanthraquinone scaffold containing multiple chlorine substituents [4]. Its discovery addressed an urgent need for novel inhibitors active against resistant Gram-positive pathogens, particularly Staphylococcus aureus, where Type II fatty acid synthesis remains essential despite controversies regarding exogenous fatty acid utilization in other Gram-positive species [8]. The natural origin and complex architecture of bischloroanthrabenzoxocinone provide a privileged starting point for antibiotic development, distinct from conventional synthetic antibiotics and less prone to pre-existing resistance mechanisms.
Chemical Characterization and Mechanism of Action
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2